molecular formula C19H27N5O4 B1282940 Destetrahydrofuranyl-4-hydroxybutanyl terazosin CAS No. 109678-71-9

Destetrahydrofuranyl-4-hydroxybutanyl terazosin

Cat. No.: B1282940
CAS No.: 109678-71-9
M. Wt: 389.4 g/mol
InChI Key: KCUCXOWQJCTZNA-UHFFFAOYSA-N
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Description

Destetrahydrofuranyl-4-hydroxybutanyl terazosin: is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is a derivative of terazosin, a drug commonly used to treat hypertension and benign prostatic hyperplasia . The compound has a molecular formula of C19H27N5O4 and a molecular weight of 389.4488 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of destetrahydrofuranyl-4-hydroxybutanyl terazosin involves multiple steps, starting from the basic structure of terazosinCommon reagents used in these reactions include sodium borohydride and various organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions: Destetrahydrofuranyl-4-hydroxybutanyl terazosin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .

Scientific Research Applications

Chemistry: In chemistry, destetrahydrofuranyl-4-hydroxybutanyl terazosin is used as a model compound for studying the behavior of alpha-1 adrenergic receptor antagonists. It is also used in the development of new synthetic routes and reaction mechanisms .

Biology: In biology, the compound is used to study the effects of alpha-1 adrenergic receptor antagonists on cellular processes. It is also used in research on the treatment of hypertension and benign prostatic hyperplasia .

Medicine: In medicine, this compound is used in the development of new drugs for the treatment of hypertension and benign prostatic hyperplasia. It is also used in clinical trials to evaluate the efficacy and safety of these drugs .

Industry: In industry, the compound is used in the production of pharmaceuticals. It is also used in the development of new industrial processes for the synthesis of alpha-1 adrenergic receptor antagonists.

Properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUCXOWQJCTZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109678-71-9
Record name Destetrahydrofuranyl-4-hydroxybutanyl terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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